5-Amino-1-b-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt

Description

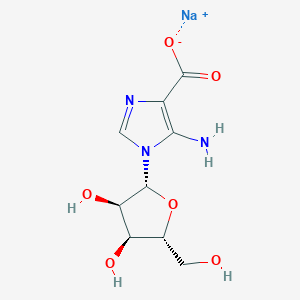

5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic acid sodium salt (CAS: 53459-67-9) is a ribonucleoside derivative featuring an imidazole ring substituted with an amino group at position 5 and a carboxylic acid sodium salt at position 3. Its molecular formula is C₉H₁₂N₃NaO₆, with a molecular weight of 281.2 g/mol . This compound is structurally related to intermediates in purine biosynthesis but is distinguished by its carboxylate group and sodium counterion, which enhance its solubility in aqueous environments compared to neutral analogs.

Properties

Molecular Formula |

C9H12N3NaO6 |

|---|---|

Molecular Weight |

281.20 g/mol |

IUPAC Name |

sodium;5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate |

InChI |

InChI=1S/C9H13N3O6.Na/c10-7-4(9(16)17)11-2-12(7)8-6(15)5(14)3(1-13)18-8;/h2-3,5-6,8,13-15H,1,10H2,(H,16,17);/q;+1/p-1/t3-,5-,6-,8-;/m1./s1 |

InChI Key |

QVUXEGXVOLJLTN-URXMEGBKSA-M |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Primary Reaction Mechanism

The primary reaction involves the displacement of the anomeric halogen by one of the amino groups from diaminomaleonitrile. This displacement reaction predominantly yields the β-anomer of the aminosugar, which is crucial for the compound's final configuration. The stereospecificity of this reaction is essential for maintaining the correct spatial arrangement of the molecule.

Imidazole Ring Formation

Following the initial reaction, the next critical step involves the treatment of the intermediate with methyl orthoformate in the presence of a base. This treatment leads to the cyclization reaction that forms the imidazole ring, which is a defining structural feature of the compound. The base-catalyzed cyclization ensures the proper orientation of the functional groups within the imidazole ring.

Nitrile Conversion and Group Cleavage

In the final stages of synthesis, the nitrile group nearest to the sugar moiety undergoes conversion to an iminoester. Simultaneously, the benzoyl protecting groups are cleaved during this process. This dual transformation is crucial for generating the carboxylic acid functionality and exposing the hydroxyl groups of the ribofuranosyl moiety.

Reaction Conditions Analysis

The successful synthesis of 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt depends heavily on carefully controlled reaction conditions.

Temperature and pH Considerations

The reactions involved in the synthesis require specific temperature and pH conditions to ensure the desired reaction pathways and product formation. Temperature control is particularly important during the cyclization step to prevent side reactions that could lead to unwanted isomers or degradation products.

Reagent Selection

Common reagents used in these reactions include:

- Alkoxides as bases for the cyclization reaction

- Methyl orthoformate for the imidazole ring formation

- Sodium hydroxide for the formation of the sodium salt

The selection of appropriate reagents significantly impacts the yield and purity of the final product.

Analytical Methods for Product Verification

After preparation, various analytical methods are employed to verify the identity and purity of 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

- Infrared (IR) spectroscopy to identify functional groups

- Mass spectrometry for molecular weight confirmation

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC) for purity assessment

- Thin-Layer Chromatography (TLC) for reaction monitoring during synthesis

Comparison of Preparation Methods

Different preparation methods may be employed depending on the scale and purpose of synthesis. The following table compares key aspects of laboratory-scale and industrial-scale preparation methods:

| Aspect | Laboratory-Scale Preparation | Industrial-Scale Preparation |

|---|---|---|

| Reaction Volume | Small (typically <1L) | Large (>10L) |

| Equipment | Standard laboratory glassware | Specialized reactors with temperature control |

| Purification | Column chromatography, recrystallization | Filtration, crystallization, centrifugation |

| Yield Optimization | Focus on purity | Balance between purity and cost-effectiveness |

| Process Control | Manual monitoring | Automated monitoring systems |

| Batch Size | Grams | Kilograms |

Recent Advances in Preparation Methods

Recent research has focused on improving the efficiency and sustainability of the preparation methods for 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt.

Green Chemistry Approaches

Newer preparation methods incorporate green chemistry principles:

- Reduction of hazardous reagents

- Use of environmentally friendly solvents

- Energy-efficient reaction conditions

- Minimization of waste products

Enzymatic Synthesis Exploration

Exploration of enzymatic routes for the synthesis of this compound is an emerging area of research, potentially offering more selective and environmentally friendly preparation methods.

Challenges in Preparation

Several challenges are associated with the preparation of 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt.

Stereochemical Control

Maintaining the correct stereochemistry, particularly at the anomeric carbon of the ribofuranosyl moiety, is crucial for the biological activity of the compound. This requires careful control of reaction conditions and selection of appropriate reagents.

Purification Challenges

The purification of the final product presents challenges due to:

- Similar polarity of potential impurities

- Sensitivity to harsh purification conditions

- Hygroscopic nature of the compound

These challenges necessitate specialized purification techniques and careful handling throughout the preparation process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(beta-d-ribofuranosyl)imidazole-4-carboxylic acid sodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions are significant, particularly in the formation of the imidazole ring during synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as alkoxides and methyl orthoformate. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway and product formation.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, which are crucial intermediates in purine biosynthesis and other biochemical pathways .

Scientific Research Applications

5-Amino-1-(beta-d-ribofuranosyl)imidazole-4-carboxylic acid sodium salt has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of purine nucleotides.

Biology: The compound is studied for its role in cellular metabolism and energy regulation.

Medicine: It has potential therapeutic applications in treating metabolic disorders, inflammation, and certain types of cancer

Industry: It is used in the production of pharmaceuticals and as a research tool in biochemical studies.

Mechanism of Action

The mechanism of action of 5-Amino-1-(beta-d-ribofuranosyl)imidazole-4-carboxylic acid sodium salt involves its role as an intermediate in purine biosynthesis. It activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation leads to various downstream effects, including the regulation of glucose and lipid metabolism, and anti-inflammatory responses .

Comparison with Similar Compounds

Key Structural and Functional Differences

Detailed Analysis of Structural and Functional Variations

Functional Group Differences: Carboxylic Acid Sodium Salt vs. Carboxamide: The sodium salt form (target compound) replaces the carboxamide group (-CONH₂) in AICAR with a carboxylate (-COONa), increasing hydrophilicity and altering charge distribution . Phosphorylation State: CAIR incorporates a 5'-phosphate group, critical for its role in enzymatic reactions (e.g., PurK-catalyzed conversion in purine synthesis) . Substituent Variations: The benzyl derivative (CAS: 228262-99-5) replaces the ribofuranosyl group with a benzyl ring, drastically reducing water solubility and limiting its utility in nucleotide-related pathways .

Physicochemical Properties :

- Solubility : The sodium salt’s ionic character enhances aqueous solubility compared to neutral AICAR or hydrophobic benzyl analog.

- Molecular Weight : Phosphorylation in CAIR increases molecular weight (339.20 vs. 281.2 in sodium salt), affecting membrane permeability.

Biological Relevance: AICAR: Activates AMPK, making it a tool for studying metabolic diseases . CAIR: Essential in purine biosynthesis; mutations in its metabolic pathway are linked to genetic disorders . Sodium Salt: Limited direct biological data, but its solubility suggests utility in in vitro assays requiring charged intermediates .

Biological Activity

5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt (commonly referred to as AICAR) is a significant compound in biochemistry, particularly in purine metabolism. This article explores its biological activity, mechanisms, and implications in various biological processes.

- Molecular Formula : CHNNaO

- Molecular Weight : 281.2 g/mol

- Solubility : Slightly soluble in water

- Appearance : Off-white to light yellow solid

- Storage Conditions : Hygroscopic, stored at -20°C under inert atmosphere

Metabolic Role

AICAR is an intermediate in the synthesis of purines, specifically involved in the formation of SAICAR (5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid), which is critical for nucleotide biosynthesis. It participates in several enzymatic reactions mediated by multifunctional proteins, such as ADE2, which convert AICAR to 5-aminoimidazole ribonucleotide and subsequently to other important metabolites .

1. Antimicrobial Activity

AICAR has demonstrated notable antibacterial properties. In studies, it was found to inhibit the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

Recent research highlights AICAR's role in modulating inflammation. The compound stimulates AMP-activated protein kinase (AMPK), which is associated with antihyperalgesia and reduced nociceptive signaling in inflammatory models. This effect is linked to an increase in anti-inflammatory cytokines (e.g., IL-10) and a decrease in pro-inflammatory markers (e.g., IL-1) within inflamed tissues .

3. Impact on Immune Response

AICAR influences immune cell composition, promoting a shift towards pro-resolving M2 macrophages while reducing M1 macrophages during inflammation. This modulation suggests that AICAR may enhance the resolution of inflammation through its regulatory effects on immune cells .

Case Studies and Research Findings

Q & A

Q. What computational methods predict interactions with purine salvage pathway enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of human adenine phosphoribosyltransferase (PDB: 1V8G). Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD) and compare with natural substrates (e.g., adenine) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity profiles?

- Methodological Answer : Variations may stem from cell line specificity (e.g., HeLa vs. HEK293) or impurity profiles. Re-test cytotoxicity using standardized MTT assays with batch-specific impurity quantification (e.g., residual solvents via GC-MS). Cross-reference with structurally related compounds (e.g., AICAR) to isolate structure-activity relationships .

Q. Why do some studies report weak kinase inhibition while others show no activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.